GSPT1 degrader-3 Exhibits Sub-100 nM Degradation Potency (DC50) for GSPT1 as a PROTAC
GSPT1 degrader-3 (Pro-2) demonstrates a DC50 value of 21.1 nM for GSPT1 degradation after 4 hours of treatment [1]. In comparison, the selective molecular glue degrader CC-90009 (eragidomide) exhibits a similar range of antiproliferative activity in AML cell lines (IC50 3-75 nM), though the direct degradation DC50 for GSPT1 by CC-90009 is not uniformly reported [2]. This places GSPT1 degrader-3 within the same potency range as the first-in-class clinical candidate but as a PROTAC with a different mechanistic profile.
| Evidence Dimension | GSPT1 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 21.1 nM |
| Comparator Or Baseline | CC-90009 (eragidomide): Antiproliferative IC50 range of 3-75 nM in 10 of 11 AML cell lines; direct GSPT1 degradation DC50 not specified. |
| Quantified Difference | Potency is comparable to the clinically advanced comparator. |
| Conditions | GSPT1 degrader-3 DC50 was determined after 4h treatment [1]. CC-90009 IC50 was determined across a panel of 11 human AML cell lines [2]. |
Why This Matters
This confirms GSPT1 degrader-3 as a potent tool compound for studying GSPT1 degradation, with a potency comparable to a clinical candidate, making it suitable for preclinical target validation studies.
- [1] Christine M Arndt et al. One-Pot Synthesis of Cereblon Proteolysis Targeting Chimeras via Photoinduced C(sp2)-C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis. J Med Chem. 2023 Dec 28;66(24):16939-16952. View Source
- [2] Surka C, et al. CC-90009, a Novel Cereblon E3 Ligase Modulator, Targets GSPT1 for Degradation to Induce Potent Tumoricidal Activity Against Acute Myeloid Leukemia (AML). Blood. 2019;134(Supplement 1):2703. View Source
